Nelipepimut-S

Übersicht

Beschreibung

KIFGSLAFL ist ein Peptid, das vom humanen HER2-Protein abgeleitet ist, genauer gesagt von der Aminosäuresequenz 369-377. Dieses Peptid wird häufig in der immunologischen Forschung verwendet, insbesondere im Zusammenhang mit der Krebsimmuntherapie. Es ist bekannt für seine Rolle bei der Stimulation antigenspezifischer T-Zellen, was es zu einem wertvollen Werkzeug bei der Untersuchung von Immunreaktionen gegen Krebszellen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Das KIFGSLAFL-Peptid kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden. Diese Methode beinhaltet die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess verwendet typischerweise Fmoc (9-Fluorenylmethoxycarbonyl)-Chemie zum vorübergehenden Schutz der Aminogruppen während der Synthese. Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden

In einem industriellen Umfeld umfasst die Produktion von KIFGSLAFL eine großtechnische SPPS. Der Prozess ist automatisiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Peptid wird in Reaktoren synthetisiert, in denen das harzgebundene Peptid Zyklen aus Aminosäurekopplung, Waschen und Entschützen durchläuft. Nach der Synthese wird das Peptid abgespalten, gereinigt und gefriergetrocknet, um es zu lagern und zu vertreiben .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The KIFGSLAFL peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of KIFGSLAFL involves large-scale SPPS. The process is automated to ensure high yield and purity. The peptide is synthesized in reactors where the resin-bound peptide undergoes cycles of amino acid coupling, washing, and deprotection. After synthesis, the peptide is cleaved, purified, and lyophilized for storage and distribution .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KIFGSLAFL unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an Reaktionen beteiligt sein, die seine funktionellen Gruppen betreffen, wie z. B. die Oxidation von Methioninresten oder die Reduktion von Disulfidbrücken, falls vorhanden.

Häufige Reagenzien und Bedingungen

Kopplungsreagenzien: HBTU (O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphat), DIC (N,N’-Diisopropylcarbodiimid)

Entschützungsreagenzien: Piperidin zur Entfernung von Fmoc

Spaltungsreagenzien: TFA (Trifluoressigsäure) zum Abspalten des Peptids vom Harz

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das KIFGSLAFL-Peptid selbst. Nebenprodukte können verkürzte Peptide oder Peptide mit unvollständiger Entschützung sein, die typischerweise während der Reinigung entfernt werden .

Wissenschaftliche Forschungsanwendungen

KIFGSLAFL hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Krebsimmuntherapie: Es wird verwendet, um antigenspezifische T-Zellen bei Krebspatienten zu stimulieren, insbesondere bei Patienten mit HER2-positiven Tumoren.

Vakzinenentwicklung: KIFGSLAFL ist eine Komponente von Peptidvakzinen, die entwickelt wurden, um Immunreaktionen gegen Krebszellen hervorzurufen.

Immunologische Forschung: Es dient als Modellpeptid für die Untersuchung von Peptid-MHC-Interaktionen und T-Zell-Rezeptorspezifität.

Wirkmechanismus

KIFGSLAFL übt seine Wirkungen aus, indem es an die MHC-Klasse-I-Moleküle auf antigenpräsentierenden Zellen bindet. Dieser Komplex wird dann von CD8+-T-Zellen erkannt, was zur Aktivierung und Proliferation antigenspezifischer zytotoxischer T-Lymphozyten (CTLs) führt. Diese CTLs können Krebszellen angreifen und abtöten, die das HER2-Antigen exprimieren .

Wissenschaftliche Forschungsanwendungen

KIFGSLAFL has several applications in scientific research:

Cancer Immunotherapy: It is used to stimulate antigen-specific T cells in cancer patients, particularly those with HER2-positive tumors.

T Cell Assays: The peptide is employed in assays such as ELISPOT, intracellular cytokine staining (ICS), and proliferation assays to study T cell responses.

Vaccine Development: KIFGSLAFL is a component of peptide vaccines designed to elicit immune responses against cancer cells.

Immunological Research: It serves as a model peptide for studying peptide-MHC interactions and T cell receptor specificity.

Wirkmechanismus

KIFGSLAFL exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on antigen-presenting cells. This complex is then recognized by CD8+ T cells, leading to the activation and proliferation of antigen-specific cytotoxic T lymphocytes (CTLs). These CTLs can target and kill cancer cells expressing the HER2 antigen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

E75 (HER2/neu 369-377): Ein weiteres Peptid, das vom HER2-Protein abgeleitet ist und in ähnlichen immunologischen Anwendungen verwendet wird.

GP2 (HER2/neu 654-662): Ein Peptid, das in Krebsimmuntherapie-Vakzinen verwendet wird, die auf HER2-positive Tumoren abzielen.

Einzigartigkeit

KIFGSLAFL ist aufgrund seiner spezifischen Sequenz und seiner hohen Affinität für MHC-Klasse-I-Moleküle einzigartig. Dies macht es besonders effektiv bei der Stimulation robuster T-Zell-Antworten. Im Vergleich zu anderen Peptiden wie E75 und GP2 hat KIFGSLAFL in präklinischen und klinischen Studien vielversprechende Ergebnisse für die Krebsimmuntherapie gezeigt .

Eigenschaften

Key on ui mechanism of action |

NeuVax is a HER2/neu peptide-based T-cell immunotherapy aimed at preventing disease recurrence and prolonging survival in cancer patients that have tumors which express the HER2/neu oncoprotein. To date, clinical study results have demonstrated that NeuVax significantly reduces the rate of cancer recurrence while showing minimal side effects. [Apthera Press release] |

|---|---|

CAS-Nummer |

160212-35-1 |

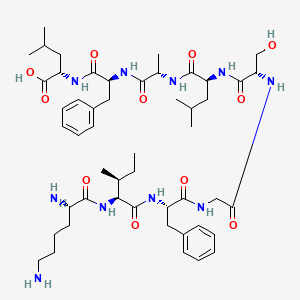

Molekularformel |

C50H78N10O11 |

Molekulargewicht |

995.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C50H78N10O11/c1-8-31(6)42(60-44(64)35(52)21-15-16-22-51)49(69)58-37(25-33-17-11-9-12-18-33)45(65)53-27-41(62)55-40(28-61)48(68)57-36(23-29(2)3)46(66)54-32(7)43(63)56-38(26-34-19-13-10-14-20-34)47(67)59-39(50(70)71)24-30(4)5/h9-14,17-20,29-32,35-40,42,61H,8,15-16,21-28,51-52H2,1-7H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,68)(H,58,69)(H,59,67)(H,60,64)(H,70,71)/t31-,32-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |

InChI-Schlüssel |

AHOKKYCUWBLDST-QYULHYBRSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

160212-35-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

KIFGSLAFL |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

E75 HER2 peptide HER2 (369-377) HER2 peptide (369-377) nelipepimut-5 nelipepimut-S |

Herkunft des Produkts |

United States |

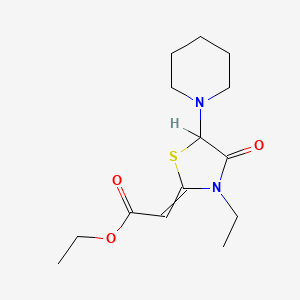

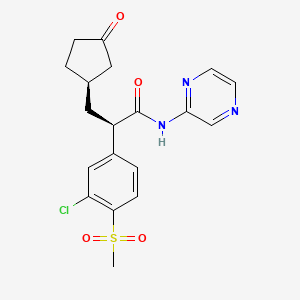

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

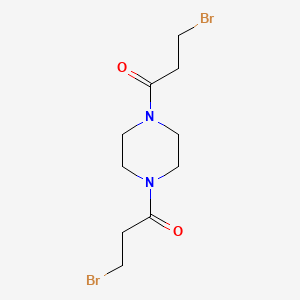

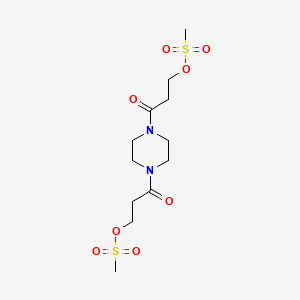

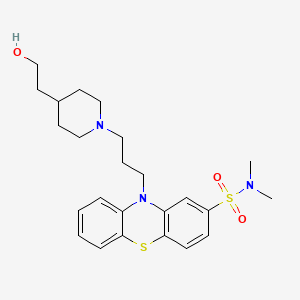

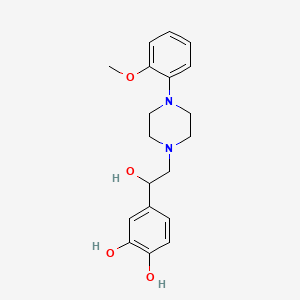

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.